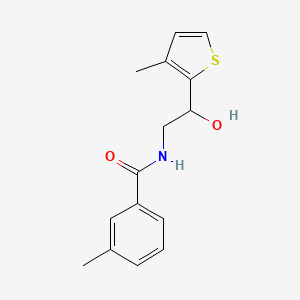

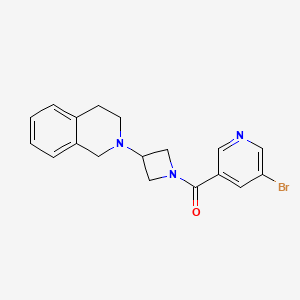

![molecular formula C21H24O12 B2445542 2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid CAS No. 1094864-54-6](/img/structure/B2445542.png)

2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple acetyloxy groups attached to an oxan ring, which is further connected to a benzoic acid group. More detailed structural analysis would require advanced techniques like X-ray crystallography.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used to prepare inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .Applications De Recherche Scientifique

Prodrug Development : A study by Rolando et al. (2013) developed water-soluble esters of acetylsalicylic acid (aspirin) with properties of ASA prodrugs. These derivatives contain a nitric oxide-releasing nitrooxy group and a solubilizing moiety, showing potential for clinical application due to ASA release and lower gastrotoxicity compared to ASA.

Stabilization of Mesophases : Research by Percec et al. (1995) described the stabilization of hexagonal columnar mesophases using tapered building blocks like 3,4,5-tris[(4-(n-decan-1-yloxy)benzyl)oxy]benzoic acid. This work is significant in the field of material science, particularly in developing liquid crystalline phases.

Liquid Crystalline Properties : Beginn et al. (2000) studied the synthesis of liquid crystalline benzoate derivatives, which form lyotropic columnar phases and supramolecular organogels. This research, detailed in Chemistry: A European Journal, contributes to understanding the behavior of liquid crystals and their applications.

Structure-Activity Relationships : Dinesh (2013) analyzed two benzoic acids and their crystal structures, focusing on non-covalent interactions and bioactivity predictions. The findings, published in Acta Physica Polonica A, contribute to the field of medicinal chemistry, particularly in understanding the structure-activity relationships of compounds.

Antithrombogenic Properties : A study by Rodri´guez et al. (1999) explored the synthesis of a polyacrylic derivative of a benzoic acid compound with antithrombogenic properties. This research is significant in developing new materials for vascular grafts.

Plant Growth-Regulating Substances : Pybus et al. (1959) investigated the physiological activity of benzoic acids in plant growth regulation. Their research, published in Annals of Applied Biology, enhances understanding of plant growth substances and their applications in agriculture.

Synthesis of Inhibitors for Steel Corrosion : Arrousse et al. (2021) conducted a study on the synthesis of benzoate derivatives as inhibitors against mild steel corrosion in acidic media. The research, detailed in Surface Engineering and Applied Electrochemistry, is significant in the field of corrosion science and material protection.

Mécanisme D'action

Mode of Action

The presence of multiple acetyloxy groups and a benzoic acid moiety in its structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Its structural similarity to other glucopyranosyl compounds suggests that it may influence glycosylation processes, potentially affecting the synthesis and degradation of glycoproteins and other glycoconjugates .

Pharmacokinetics

Its bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and the presence of multiple acetyloxy groups .

Result of Action

Its unique molecular structure suggests potential in the development of novel treatments for various conditions .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIAWRPNJBFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

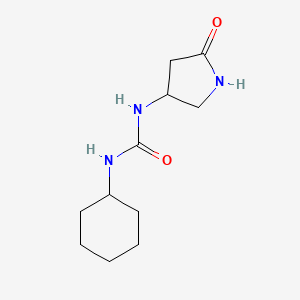

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

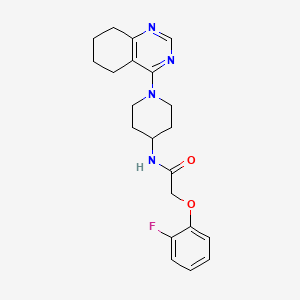

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)

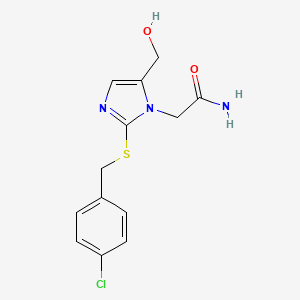

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)

![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)